5-Isopropyl-5-methyl-2-phenylmorpholine
CAS No.:
Cat. No.: VC17514109
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21NO |
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Molecular Weight | 219.32 g/mol |
IUPAC Name | 5-methyl-2-phenyl-5-propan-2-ylmorpholine |
Standard InChI | InChI=1S/C14H21NO/c1-11(2)14(3)10-16-13(9-15-14)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
Standard InChI Key | CYFAALJAHINZKZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1(COC(CN1)C2=CC=CC=C2)C |
Introduction
Molecular Structure and Chemical Identity
Core Structure and Substituent Configuration
5-Isopropyl-5-methyl-2-phenylmorpholine (C<sub>14</sub>H<sub>21</sub>NO) features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:
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Phenyl group at position 2, contributing aromatic stability and potential π-π interactions .
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Methyl and isopropyl groups at position 5, introducing steric bulk and hydrophobicity .
The molecular weight is approximately 219.32 g/mol, calculated from its formula. The isopropyl group distinguishes this compound from simpler analogs like 5-methyl-2-phenylmorpholine (C<sub>11</sub>H<sub>15</sub>NO, 177.24 g/mol) .
Table 1: Structural Comparison of Morpholine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
5-Methyl-2-phenylmorpholine | C<sub>11</sub>H<sub>15</sub>NO | 177.24 | 2-Ph, 5-Me |
5-Isopropyl-5-methyl-2-phenylmorpholine | C<sub>14</sub>H<sub>21</sub>NO | 219.32 | 2-Ph, 5-Me, 5-<i>i</i>Pr |
Stereochemical Considerations
The morpholine ring’s chair conformation places substituents in equatorial or axial positions, influencing reactivity and intermolecular interactions. The isopropyl group at position 5 likely adopts an equatorial orientation to minimize steric strain, while the phenyl group at position 2 may occupy an axial position for optimal aromatic stabilization .
Synthetic Pathways and Optimization
Alkylation Strategies
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Alkylation | Isopropyl iodide, K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, 80°C | ~65 | |
Crystallization | Ethanol, −20°C, 12 h | 85 |
Flow Microreactor Systems
Recent advancements in continuous-flow chemistry enhance synthetic efficiency. Microreactors enable precise temperature control and reduced reaction times, potentially improving yields for multi-step syntheses involving sensitive intermediates.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to hydrophobic isopropyl and phenyl groups. Miscible with organic solvents like DMSO or ethanol .
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Stability: Likely stable under ambient conditions but susceptible to oxidative degradation at elevated temperatures.
Spectroscopic Characterization
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<sup>1</sup>H NMR: Expected signals include a triplet for the isopropyl methyl groups (δ 1.0–1.2 ppm) and a multiplet for the phenyl protons (δ 7.2–7.4 ppm) .
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IR Spectroscopy: Stretching vibrations for C-O (1100 cm<sup>−1</sup>) and C-N (1250 cm<sup>−1</sup>) bonds .
Future Research Directions
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